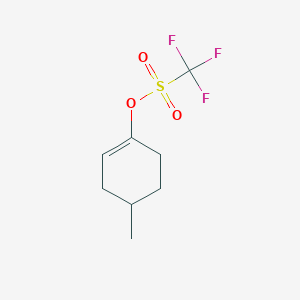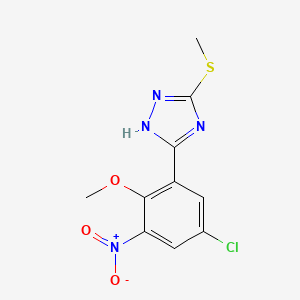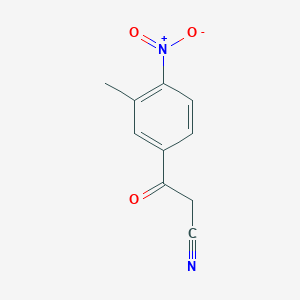![molecular formula C13H13NO3S B13701975 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and aniline groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Applications De Recherche Scientifique
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of conductive polymers and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 3,4-Ethylenedioxythiophene (EDOT)
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
Uniqueness
4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline is unique due to its combination of a thiophene ring with methoxy and aniline groups. This structure imparts specific electronic and steric properties, making it suitable for applications in conductive polymers and electronic materials.
Propriétés
Formule moléculaire |
C13H13NO3S |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H13NO3S/c14-9-1-3-10(4-2-9)15-5-11-6-16-12-7-18-8-13(12)17-11/h1-4,7-8,11H,5-6,14H2 |
Clé InChI |
PFAAKCSLBSAWNC-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CSC=C2O1)COC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



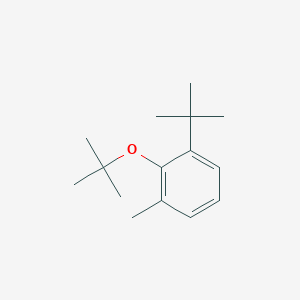
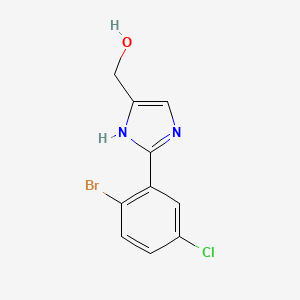
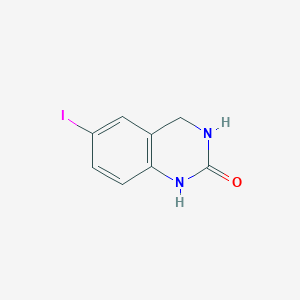




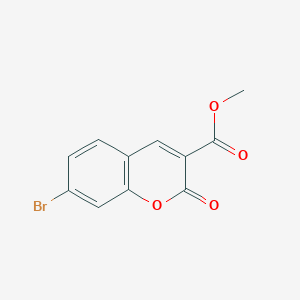
![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
